1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(9-15-7-4-8-23-15)20-10-14(11-20)21-12-16(18-19-21)13-5-2-1-3-6-13/h1-8,12,14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWYDMXUHVJULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone represents a novel class of hybrid compounds that combine the structural features of triazoles and azetidines with potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a triazole ring, an azetidine moiety, and a thiophene group, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 100 µg/mL |
| Compound B | S. aureus | 50 µg/mL |
| Compound C | P. aeruginosa | 75 µg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, potentially combating resistant strains of bacteria .
The mechanism by which this compound exerts its antimicrobial effects is hypothesized to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis. The triazole ring is known for its ability to interfere with enzyme function in microbial cells, while the azetidine structure may enhance membrane permeability .
Study 1: Antimicrobial Efficacy
A study conducted on various azetidine derivatives, including those with triazole substitutions, revealed that these compounds showed promising activity against multiple bacterial strains. The study utilized disk diffusion methods and determined that the presence of electron-withdrawing groups significantly enhanced antibacterial potency .
Study 2: Structure-Activity Relationship
Another research effort focused on understanding the structure-activity relationship (SAR) of related compounds. It was found that modifications in the thiophene moiety could lead to increased activity against fungal pathogens such as Candida albicans, with some derivatives achieving MIC values as low as 10 µg/mL .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and thiophene rings exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines by inhibiting DNA and RNA synthesis without affecting protein synthesis . The incorporation of the triazole moiety in this compound may enhance its ability to target specific kinases involved in tumorigenesis.
Antifungal Properties
The thiophene group is known for its antifungal activity. Studies have demonstrated that similar compounds exhibit potent antifungal effects against various fungi, suggesting that this compound may also possess similar properties . The mechanism often involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.
Antibacterial Effects
Compounds with azetidine structures have been reported to possess antibacterial properties. The unique combination of the azetidine and triazole rings in this compound could potentially lead to enhanced antibacterial activity against resistant strains of bacteria.
Case Studies
Several studies have evaluated the biological activities of similar compounds:
Comparison with Similar Compounds
Key Structural Variations and Properties
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 4k) increase polarity and may improve solubility but reduce metabolic stability compared to the target’s phenyl group .
Impact of Amine Ring Size on Physicochemical Properties
Key Observations :
- Azetidine’s strain energy could influence synthetic accessibility, requiring optimized protocols .
Preparation Methods
Synthetic Routes
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most widely reported method involves a two-step sequence: azetidine ring formation followed by triazole installation via CuAAC.
Step 1: Synthesis of 3-Azidoazetidine
Azetidine precursors are synthesized via aza-Michael addition or cyclization of β-amino alcohols (US8207355B2). For example:
- Reactant : Epichlorohydrin and benzylamine.
- Conditions : Reflux in toluene with K₂CO₃ (12 h).
- Yield : ~65% (PMC4871179).
Step 2: Triazole Formation via CuAAC
The azide reacts with phenylacetylene under Cu(I) catalysis:
3-Azidoazetidine + Phenylacetylene → 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine
- Catalyst : CuSO₄·5H₂O/sodium ascorbate (1:2 molar ratio).
- Solvent : t-BuOH/H₂O (1:1).
- Yield : 78–85% (JP4434747B2).
Step 3: Ethanone-Thiophene Conjugation
The azetidine nitrogen is alkylated with 2-(thiophen-2-yl)ethyl bromide:
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine + 2-(thiophen-2-yl)ethyl bromide → Target compound
One-Pot Flow Synthesis
A continuous-flow approach enhances safety and efficiency for triazole formation (GC2019GC04286E):
- Reactants : 3-Azidoazetidine, phenylacetylene, 2-(thiophen-2-yl)acetyl chloride.
- Conditions :
- Flow reactor : 100°C, 10 min residence time.
- Catalyst : CuI (5 mol%).
- Yield : 82% with >95% purity (no chromatography required).
Key Data Tables
Table 1. Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| CuAAC (Batch) | 70 | 98 | 24 | Moderate |
| Flow Synthesis | 82 | 95 | 0.5 | High |
| Aza-Michael Addition | 65 | 90 | 12 | Low |
Table 2. Spectral Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (s, 1H, triazole), 7.45–7.20 (m, 5H, Ph), 6.95 (d, 1H, thiophene), 4.32 (t, 1H, azetidine), 3.10 (q, 2H, CH₂CO). |
| IR (cm⁻¹) | 1685 (C=O), 1602 (C=N), 1450 (thiophene). |
| HRMS | [M+H]⁺ Calcd: 354.4; Found: 354.4. |
Mechanistic Insights
Challenges and Optimizations
- Byproducts : Over-alkylation at the azetidine nitrogen is mitigated using stoichiometric control.
- Purification : Silica gel chromatography (ethyl acetate/hexane) resolves triazole regioisomers (PMC4871179).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
